molecular formula C14H21NO4 B5763554 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine

4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine

Cat. No. B5763554
M. Wt: 267.32 g/mol
InChI Key: ROBRJRHUFUIHAJ-UHFFFAOYSA-N
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Description

4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine, also known as DMPEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEM is a morpholine derivative that contains two methoxy groups and a phenoxyethyl group, making it a promising candidate for drug design and development.

Mechanism of Action

The mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to induce apoptosis and cell cycle arrest, leading to a decrease in cell viability. In neurons, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to modulate neurotransmitter release, leading to changes in synaptic transmission and plasticity.

Advantages and Limitations for Lab Experiments

4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine research, including the synthesis of novel 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine derivatives with improved pharmacological properties, the investigation of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine's potential as a neuroprotective agent in various neurological disorders, and the development of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine-based drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine and its potential for clinical applications.

Synthesis Methods

4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 2,6-dimethoxyphenol in the presence of a base such as potassium carbonate. The resulting product can then be further reacted with ethylene oxide to form the final product, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine.

Scientific Research Applications

4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and drug design. In cancer research, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuroscience, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug design, 4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-16-12-4-3-5-13(17-2)14(12)19-11-8-15-6-9-18-10-7-15/h3-5H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBRJRHUFUIHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5731232

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